molecular formula C8H7NO2 B089597 4-Nitrostyrene CAS No. 100-13-0

4-Nitrostyrene

Cat. No. B089597
Key on ui cas rn: 100-13-0
M. Wt: 149.15 g/mol
InChI Key: YFZHODLXYNDBSM-UHFFFAOYSA-N
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Patent
US04569801

Procedure details

A 500 ml 3-neck round bottom flask was fitted with a thermometer and steam distillation apparatus. The flask was charged with 12.5 g (0.054 mol) of 4-nitrophenethyl bromide, 75 ml (0.565 mol) of triethanolamine and 50 ml of water. The reaction mixture was heated to reflux and the mixture was allowed to slowly steam distill. Approximately 100 mg of hydroquinone was added to the distillate collected in order to prevent polymerization. The distillate was extracted three times with diethyl ether and the combined organic phases were washed with water, 1N hydrochloric acid, water, and a saturated sodium chloride solution in sequence. The organic phase was dried over anhydrous sodium sulfate and evaporated to dryness under reduced pressure to provide 7.193 g of 4-nitrostyrene as an oil which solidified upon cooling. Additional quantities of this material were prepared by the general procedure above.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH2:8][CH2:9]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].N(CCO)(CCO)CCO>O>[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[CH2:9])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CCBr)C=C1
Name
Quantity
75 mL
Type
reactant
Smiles
N(CCO)(CCO)CCO
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml 3-neck round bottom flask was fitted with a thermometer and steam distillation apparatus
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
distill
ADDITION
Type
ADDITION
Details
Approximately 100 mg of hydroquinone was added to the distillate
CUSTOM
Type
CUSTOM
Details
collected in order
CUSTOM
Type
CUSTOM
Details
polymerization
EXTRACTION
Type
EXTRACTION
Details
The distillate was extracted three times with diethyl ether
WASH
Type
WASH
Details
the combined organic phases were washed with water, 1N hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.193 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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